N'-[(2,4-dichlorobenzyl)oxy]-2-pyridinecarboximidamide
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Overview
Description
N’-[(2,4-dichlorobenzyl)oxy]-2-pyridinecarboximidamide is a chemical compound characterized by the presence of a pyridine ring substituted with a carboximidamide group and a 2,4-dichlorobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2,4-dichlorobenzyl)oxy]-2-pyridinecarboximidamide typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-pyridinecarboximidamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or acetonitrile, under reflux conditions for several hours. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N’-[(2,4-dichlorobenzyl)oxy]-2-pyridinecarboximidamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’-[(2,4-dichlorobenzyl)oxy]-2-pyridinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,4-dichlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted pyridinecarboximidamide derivatives.
Scientific Research Applications
N’-[(2,4-dichlorobenzyl)oxy]-2-pyridinecarboximidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-[(2,4-dichlorobenzyl)oxy]-2-pyridinecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
N’-[(2,4-dichlorobenzyl)oxy]-2-pyridinecarboximidamide can be compared with other similar compounds, such as:
2-[(2,4-dichlorobenzyl)oxy]benzaldehyde: Similar structure but with an aldehyde group instead of a carboximidamide group.
2-[(2,4-dichlorobenzyl)oxy]benzoic acid: Contains a carboxylic acid group instead of a carboximidamide group.
2-[(2,4-dichlorobenzyl)oxy]pyridine: Lacks the carboximidamide group, making it less reactive in certain chemical reactions.
The uniqueness of N’-[(2,4-dichlorobenzyl)oxy]-2-pyridinecarboximidamide lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N'-[(2,4-dichlorophenyl)methoxy]pyridine-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c14-10-5-4-9(11(15)7-10)8-19-18-13(16)12-3-1-2-6-17-12/h1-7H,8H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COYIYZJIXNSVTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NOCC2=C(C=C(C=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/OCC2=C(C=C(C=C2)Cl)Cl)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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